Di-p-toluoyl-tartaric Acid vs. Dibenzoyl-tartaric Acid: β-Lactam Intermediate Resolution Selectivity
In the resolution of cis 3-amino-4-[2-(2-furyl)vinyl]-1-methoxycarbonylmethyl-azetidin-2-one, a critical intermediate for 1-carba(1-dethia)cephalosporin antibiotics including loracarbef, di-p-toluoyl-tartaric acid (DTTA) demonstrated exclusive efficacy over dibenzoyl-tartaric acid (DBTA). When evaluated as resolving agents, DBTA failed to produce any crystalline diastereomeric salt, whereas DTTA formed a tractable solid salt that enabled successful resolution of the target enantiomer [1].
| Evidence Dimension | Diastereomeric salt formation (crystallization outcome) |
|---|---|
| Target Compound Data | Crystalline diastereomeric salt formed |
| Comparator Or Baseline | Dibenzoyl-tartaric acid (DBTA): No crystalline salt formed |
| Quantified Difference | Qualitative yes/no outcome: DTTA enables resolution; DBTA fails |
| Conditions | Resolution of cis 3-amino-4-[2-(2-furyl)vinyl]-1-methoxycarbonylmethyl-azetidin-2-one via diastereomeric salt formation |
Why This Matters
This binary success/failure outcome dictates that for this industrially relevant antibiotic intermediate, DBTA cannot substitute for DTTA, directly impacting procurement specifications for chiral resolution campaigns.
- [1] Evans, G. R., et al. U.S. Patent No. 4,931,557. Method of resolving cis 3-amino-4-(2-furyl)vinyl)-1-methoxycarbonylmethyl-azetidin-2-one and di-p-toluoyl-tartaric acid salts thereof. View Source
